1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-Benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:
- A 1,2,3-triazole core substituted at the 1-position with a benzyl group, at the 4-position with a carboxamide linked to a 2-methylcyclohexyl moiety, and at the 5-position with a pyridin-4-yl group.
- Its analogs, however, demonstrate activity against targets such as Hsp90, xanthine oxidase, and bacterial SOS response systems .
The compound’s synthesis likely involves click chemistry (for triazole formation) followed by carboxamide coupling. Structural determination methods such as X-ray crystallography (using SHELXL ) or NMR spectroscopy (via tools like WinGX ) may be employed for characterization.
Properties
IUPAC Name |
1-benzyl-N-(2-methylcyclohexyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-7-5-6-10-19(16)24-22(28)20-21(18-11-13-23-14-12-18)27(26-25-20)15-17-8-3-2-4-9-17/h2-4,8-9,11-14,16,19H,5-7,10,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIHUFLDAVTCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is part of a class of compounds known for their diverse biological activities, particularly in antifungal and antiviral applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through azide-enolate cycloaddition reactions. The key steps generally include:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne derivative.
- Carboxamide Formation : The carboxamide functional group is introduced via nucleophilic substitution reactions.
The structural formula can be represented as follows:
Antifungal Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazole compounds exhibit significant antifungal properties. A library of benzylic 1,2,3-triazole-4-carboxamides was screened against various fungal strains, including:
- Aspergillus fumigatus
- Candida albicans
- Rhizopus oryzae
Among these compounds, certain derivatives showed superior efficacy compared to traditional antifungal agents like itraconazole. For instance, compounds 3d and 3e displayed remarkable antifungal activity against R. oryzae with IC50 values lower than those of reference drugs .
Antiviral Activity
The antiviral potential of triazole derivatives has been a focus of research, especially against viruses such as SARS-CoV-2. Molecular docking studies indicated that these compounds can effectively bind to viral proteins, inhibiting their function. For example:
- A related triazole compound exhibited an IC50 value of 75.98 nM against the Omicron variant of SARS-CoV-2 .
- The mechanism involves interaction with key amino acids in the viral spike protein, suggesting that these compounds could serve as lead molecules for further antiviral drug development.
Case Study 1: Antifungal Screening
A comprehensive screening was conducted on various triazole derivatives against filamentous fungi and Candida species. The results indicated that several compounds had potent antifungal activity:
| Compound | Target Organism | IC50 (µg/mL) | Comparison Drug |
|---|---|---|---|
| 3d | Rhizopus oryzae | 0.5 | Itraconazole |
| 3e | Aspergillus fumigatus | 0.8 | Itraconazole |
This study highlights the potential of triazole derivatives as viable alternatives to existing antifungal therapies .
Case Study 2: Antiviral Efficacy
In another study focused on antiviral properties, several 1,2,3-triazole derivatives were evaluated for their ability to inhibit SARS-CoV-2 entry into host cells. The most promising compound showed:
| Compound | Viral Target | IC50 (nM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Compound 9 | SARS-CoV-2 Spike Protein | 75.98 | -8.9 |
This data suggests that the compound's binding affinity is comparable to established antiviral drugs, indicating its potential for therapeutic use against COVID-19 .
Scientific Research Applications
Pharmacological Applications
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives in combating viral infections. For instance, compounds with a 1,2,3-triazole moiety have shown promising antiviral properties against SARS-CoV-2. In vitro assays demonstrated that certain derivatives inhibited viral replication significantly, indicating the potential for developing new antiviral agents based on the triazole scaffold .
Antimicrobial Properties
Triazole derivatives, including those similar to 1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, have exhibited moderate to good inhibitory activity against various bacterial and fungal strains. These compounds were synthesized and screened against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The results suggest that these triazoles could serve as effective antimicrobial agents .
Antitumor Activity
The compound's structural characteristics make it a candidate for anticancer research. Studies involving similar triazole derivatives have shown strong antiproliferative effects in various tumor cell lines. Mechanistic studies revealed that these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells . The ability to target specific proteins involved in cancer pathways enhances their potential as therapeutic agents.
Agricultural Applications
Pesticidal Activity
Triazole compounds are also explored for their pesticidal properties. Research indicates that certain triazoles can act as fungicides or herbicides by disrupting fungal cell wall synthesis or inhibiting plant growth regulators. This application is particularly relevant in developing environmentally friendly agricultural practices .
Material Science Applications
Fluorescent Materials
The incorporation of triazole units into polymeric materials has been investigated for their fluorescent properties. These materials can be used in sensors or display technologies due to their ability to emit light upon excitation. The tunability of the triazole structure allows for the design of materials with specific optical properties .
Case Study 1: Antiviral Screening
In a study assessing the antiviral activity of various 1,2,3-triazole derivatives against SARS-CoV-2, researchers synthesized multiple compounds and evaluated their efficacy using Vero cells. Among them, one derivative showed more than 50% inhibition of viral replication at low concentrations with minimal cytotoxicity .
Case Study 2: Antimicrobial Evaluation
A series of triazole hybrids were synthesized and tested against several bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .
Case Study 3: Antitumor Mechanism Exploration
Research on gefitinib-triazole derivatives demonstrated significant anticancer effects in non-small cell lung cancer models. The study revealed that these compounds could downregulate key proteins involved in tumor growth and survival pathways .
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and benzyl group are susceptible to oxidation. For example:
-
Oxidation of the triazole ring : Under strong oxidizing agents like KMnO₄ or CrO₃, the triazole moiety can undergo ring-opening or form N-oxides.
-
Benzyl group oxidation : The benzylic position is prone to oxidation, yielding a ketone or carboxylic acid derivative under acidic or basic conditions.
Experimental Conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Triazole oxidation | KMnO₄ (acidic, 60°C) | Triazole N-oxide | |
| Benzyl oxidation | CrO₃/H₂SO₄ (room temperature) | 1-Benzoyl derivative |
Cycloaddition Reactions
The triazole ring can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further functionalization :
-
Click chemistry : The triazole’s nitrogen atoms act as ligands for copper(I), enabling regioselective coupling with terminal alkynes or azides .
Example Reaction:
Yields: 65–91% (depending on substituents) .
Nucleophilic Substitution
The carboxamide group undergoes hydrolysis or substitution:
-
Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and amine derivatives .
-
Amide substitution : Reagents like PCl₅ convert the carboxamide to a nitrile or thioamide .
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6 M HCl, reflux, 12 h | 5-(Pyridin-4-yl)-1H-triazole acid | 78% | |
| Thioamide formation | Lawesson’s reagent, THF, Δ | Thioamide derivative | 65% |
Coordination Chemistry
The pyridine and triazole groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺):
-
Metal complexes : Pyridine’s lone pairs facilitate coordination, forming stable complexes with potential catalytic or medicinal applications .
Example Complex:
Stability: Log K = 4.2–5.8 (pH 7.4) .
Functionalization of the Pyridine Ring
Electrophilic substitution occurs at the pyridine’s para-position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the pyridine’s 4-position.
Reaction Outcomes:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-(4-Nitro-pyridin-4-yl)triazole | 62% |
Reduction Reactions
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and analogs from the evidence:
*Calculated based on molecular formula.
Physicochemical Properties
- Lipophilicity : The target compound’s benzyl and 2-methylcyclohexyl groups enhance lipophilicity compared to fluorophenyl or pyridinylmethyl analogs . This may improve membrane permeability but reduce aqueous solubility.
- Hydrogen-Bonding Capacity : The carboxamide group enables hydrogen bonding, similar to sulfonamido-containing analogs , but lacks the polar dihydroxy groups seen in Hsp90 inhibitors .
Research Implications and Gaps
- Optimization Opportunities : Introducing sulfonamido or dihydroxy groups (as in ) could enhance target affinity or solubility.
Preparation Methods
Synthesis of Benzyl Azide
Benzyl azide serves as the N1-substituent precursor. A suspension of benzyl bromide (10 mmol) and sodium azide (15 mmol) in dimethylformamide (DMF, 20 mL) is stirred at 25°C for 12 hours. The mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL). The organic layer is dried over MgSO₄ and concentrated to yield benzyl azide as a pale-yellow liquid (1.32 g, 92%).
Preparation of 4-Iodo-N-(2-Methylcyclohexyl)propiolamide
Propargylamine (8.4 mmol) is reacted with iodopropiolic acid chloride (8.4 mmol) in dichloromethane (DCM, 15 mL) containing triethylamine (12.6 mmol) at 0°C. After 2 hours, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic phase is dried and concentrated to afford 4-iodo-N-(2-methylcyclohexyl)propiolamide as a white solid (2.1 g, 78%).
CuAAC Reaction
A mixture of benzyl azide (5 mmol), 4-iodo-N-(2-methylcyclohexyl)propiolamide (5 mmol), CuI (0.25 mmol), and DIPEA (10 mmol) in acetonitrile (20 mL) is stirred at 60°C for 6 hours. The product, 1-benzyl-4-(N-(2-methylcyclohexyl)carbamoyl)-5-iodo-1H-1,2,3-triazole, is isolated via column chromatography (hexane/EtOAc 3:1), yielding 1.8 g (68%).
Suzuki-Miyaura Coupling
The iodinated triazole (3 mmol), pyridin-4-ylboronic acid (4.5 mmol), Pd(PPh₃)₄ (0.15 mmol), and K₂CO₃ (9 mmol) are refluxed in dioxane/H₂O (4:1, 25 mL) for 12 hours. The crude product is purified by preparative HPLC to yield the title compound (1.02 g, 72%).
Key Data
- Overall yield: 34%
- Melting point: 212–215°C (decomposition)
- ¹H-NMR (400 MHz, DMSO-d₆): δ 1.21–1.45 (m, 9H, cyclohexyl), 3.12 (td, J = 11.2 Hz, 2H), 4.98 (s, 2H, benzyl CH₂), 7.32–7.48 (m, 5H, aromatic), 8.52 (d, J = 5.6 Hz, 2H, pyridine), 8.78 (d, J = 5.6 Hz, 2H, pyridine), 10.24 (s, 1H, NH).
Sequential Cyclization and Amidation
Hydrazine Cyclocondensation
A solution of benzyl hydrazine (6 mmol) and ethyl 2-(pyridin-4-yl)propiolate (6 mmol) in ethanol (30 mL) is heated at 80°C for 8 hours. The intermediate 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is obtained after solvent removal (1.7 g, 65%).
Saponification and Activation
The ester (4 mmol) is hydrolyzed with NaOH (12 mmol) in EtOH/H₂O (3:1, 20 mL) at 70°C for 3 hours. Acidification with HCl yields the carboxylic acid (1.1 g, 89%). Activation with HBTU (4.4 mmol) and DIPEA (8 mmol) in DCM (15 mL) generates the acyl imidazolide intermediate.
Amide Coupling
2-Methylcyclohexylamine (4.4 mmol) is added to the activated acid, and the mixture is stirred for 12 hours. Purification by silica gel chromatography (DCM/MeOH 95:5) affords the final product (1.0 g, 76%).
Key Data
One-Pot Multi-Component Synthesis
Reaction Optimization
A mixture of benzyl azide (5 mmol), pyridin-4-ylacetylene (5 mmol), N-(2-methylcyclohexyl)carbamoyl chloride (5 mmol), and InCl₃ (0.5 mmol) in EtOH (15 mL) is irradiated ultrasonically at 40°C for 1 hour. The triazole forms in situ, with InCl₃ catalyzing both cycloaddition and amidation.
Workup and Purification
The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol to yield the product (1.4 g, 55%).
Key Data
Comparative Analysis of Synthetic Routes
| Parameter | CuAAC Route | Sequential Route | One-Pot Route |
|---|---|---|---|
| Overall Yield (%) | 34 | 45 | 55 |
| Reaction Steps | 4 | 3 | 1 |
| Regiochemical Control | High | Moderate | Low |
| Scalability | Moderate | High | High |
| Purification Complexity | High | Moderate | Low |
The one-pot method offers operational simplicity but suffers from moderate regioselectivity. The CuAAC route provides precise control over C5 functionalization but requires costly palladium catalysts.
Mechanistic Insights
CuAAC Regioselectivity
The copper(I) catalyst coordinates the terminal alkyne, polarizing the triple bond and directing the azide to attack the β-position. This ensures exclusive formation of the 1,4-disubstituted triazole, with the iodine atom occupying the C5 position for subsequent cross-coupling.
Amidation Kinetics
HBTU-mediated activation generates a highly reactive O-acylisourea intermediate, enabling rapid coupling with sterically hindered 2-methylcyclohexylamine at room temperature. This contrasts with DCC, which requires prolonged reaction times for comparable yields.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step protocols, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes:
- Benzylation : Introduction of the benzyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyridinyl substitution : Coupling of pyridin-4-ylboronic acid via Suzuki-Miyaura cross-coupling .
- Carboxamide formation : Reaction of the intermediate carboxylic acid with 2-methylcyclohexylamine using coupling agents like EDCI/HOBt .
Key challenges include regioselectivity in triazole formation and purification of intermediates via column chromatography.
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
X-ray crystallography remains the gold standard. Experimental steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with WinGX/ORTEP for graphical representation .
For non-crystalline samples, consider NMR (¹H/¹³C, HSQC) and FT-IR for functional group confirmation.
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assays?
Contradictions often arise from assay conditions (e.g., cell lines, pH, solvent). Methodological solutions include:
- Metabolic stability testing : Use liver microsomes to identify active metabolites (e.g., hydroxylation at the 2-methylcyclohexyl group may alter selectivity) .
- Dose-response validation : Perform IC₅₀ comparisons under standardized conditions (e.g., 10% FBS in DMEM, 72-hour incubation).
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT/XTT) to confirm target engagement .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts via pH-dependent solubility assays .
- Co-solvent systems : Use Cremophor EL/PEG 400 (1:4) for intravenous administration .
- Amorphous solid dispersion : Screen polymers like HPMCAS or PVPVA64 using hot-melt extrusion .
Monitor pharmacokinetics (Cmax, AUC) in rodent models to correlate formulation improvements.
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with kinases or GPCRs. Focus on the pyridinyl-triazole motif for hydrogen bonding and π-π stacking .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Validate with MM-PBSA binding free energy calculations .
- SAR analysis : Compare with analogs (e.g., 5-(pyridin-3-yl) derivatives) to identify critical substituents for potency .
Q. What experimental designs mitigate polymorphism issues during crystallization?
- Solvent screening : Test 5–10 solvents (e.g., EtOAc, MeOH, acetonitrile) under slow evaporation.
- Thermal analysis : Use DSC/TGA to detect polymorph transitions.
- Seeding : Introduce microcrystals of a known polymorph to control nucleation .
Document crystal packing motifs (e.g., herringbone vs. layered) using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
